![molecular formula C21H34N4S2 B061291 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine CAS No. 195195-29-0](/img/structure/B61291.png)
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the naphthyridine class of compounds and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and proteins involved in cellular processes. It has also been suggested that the compound may interact with cellular membranes and alter their properties.
Efectos Bioquímicos Y Fisiológicos
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses. It has also been found to possess antibacterial properties. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine in lab experiments is its potential therapeutic applications. The compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential therapeutic applications of this compound.
Direcciones Futuras
There are several future directions for the research on 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine. One direction is to further investigate the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, further research is needed to determine the compound's safety and toxicity profile.
Métodos De Síntesis
The synthesis of 2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine involves the reaction of 2-chloro-5-methyl-1,8-naphthyridine with diethylamine and 2-(ethylthio)ethylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
195195-29-0 |
|---|---|
Nombre del producto |
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine |
Fórmula molecular |
C21H34N4S2 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H34N4S2/c1-6-24(7-2)12-14-26-19-11-10-18-17(5)16-20(23-21(18)22-19)27-15-13-25(8-3)9-4/h10-11,16H,6-9,12-15H2,1-5H3 |
Clave InChI |
QWRFJVIUKLHXGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=C(C=C1)C(=CC(=N2)SCCN(CC)CC)C |
SMILES canónico |
CCN(CC)CCSC1=NC2=C(C=C1)C(=CC(=N2)SCCN(CC)CC)C |
Sinónimos |
Ethanamine, 2,2-[(4-methyl-1,8-naphthyridine-2,7-diyl)bis(thio)]bis[N,N-diethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



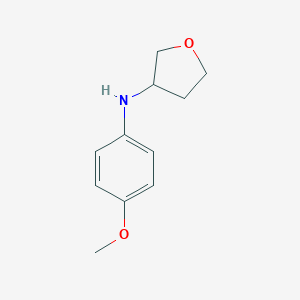
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
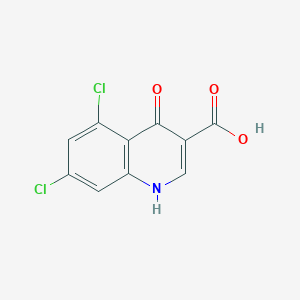
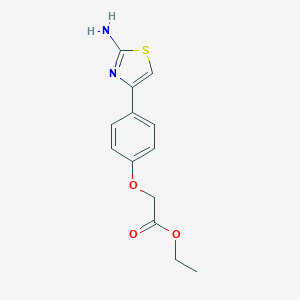
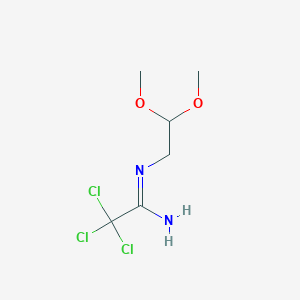

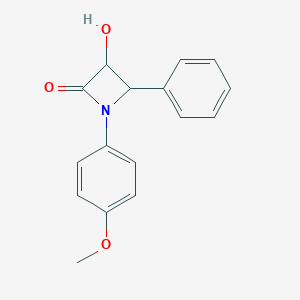
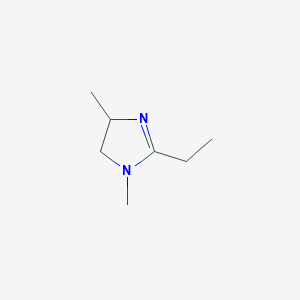
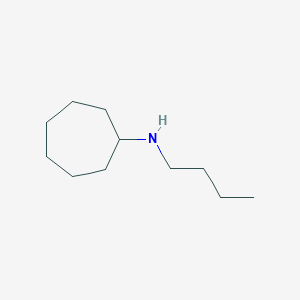
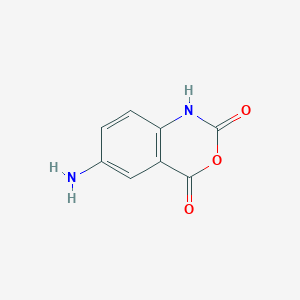
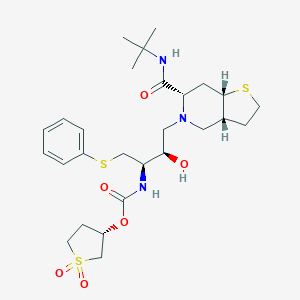
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
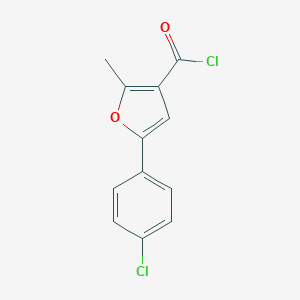
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)